molecular formula C12H18N2O3 B5387530 N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B5387530
M. Wt: 238.28 g/mol
InChI Key: ISSPPFORNBNNJQ-UHFFFAOYSA-N
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Description

N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound featuring a 2-oxo-1,2-dihydropyridine core substituted with a hydroxymethyl group at position 4, a methyl group at position 6, and an N-butyl carboxamide moiety.

Properties

IUPAC Name

N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-4-5-13-11(16)10-9(7-15)6-8(2)14-12(10)17/h6,15H,3-5,7H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSPPFORNBNNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(NC1=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-n-butyl-4-hydroxy-6-methyl-pyrimidine with acetic acid under basic conditions, followed by further reactions to introduce the hydroxymethyl and carboxamide groups . The reaction conditions often involve the use of bases such as triethylamine or trimethylamine and solvents like dimethylacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-4-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Features

The 2-oxo-1,2-dihydropyridine scaffold is common among analogs, but substituent variations critically influence biological activity and physicochemical properties. Key structural comparisons include:

Compound Position 1 Position 4 Position 5 Position 6 N-Substituent
Target Compound - Hydroxymethyl - Methyl N-butyl
B6 () 4-Fluorobenzyl - 4-Methoxyphenyl Methyl Cycloheptyl
B7 () 4-Fluorobenzyl - 4-Fluorophenyl Methyl Cycloheptyl
Compound 13 () 4-Fluorobenzyl - - Methyl Sugar-derived substituent
LY2801653 () 4-Fluorophenyl - Indazol-pyrazole complex Methyl Complex aryl group

Key Observations :

  • The 6-methyl group is conserved across most analogs, suggesting its role in stabilizing receptor interactions .
  • Position 4: The target compound’s hydroxymethyl group is unique; analogs typically lack substituents here. This group may enhance solubility or hydrogen-bonding capacity, akin to hydroxymethyl phenol’s role in polymer-water interactions .
  • N-Substituent : The N-butyl chain in the target compound contrasts with bulkier groups (e.g., cycloheptyl in B6/B7 or sugar moieties in Compound 13). Smaller alkyl chains like butyl may improve metabolic stability compared to aromatic or cyclic groups .

Pharmacological Activity

CB2 Receptor Affinity
  • Analogs such as B6 and B7 exhibit CB2 receptor selectivity, with substituents at Position 5 (e.g., 4-methoxyphenyl) modulating agonism/antagonism .
Kinase Inhibition
  • LY2801653 () inhibits c-Met kinase, with its indazol-pyrazole substituent critical for binding. The target compound’s hydroxymethyl group may occupy similar hydrophilic pockets, though direct kinase activity remains unverified .

Physicochemical Properties

Compound Yield (%) Melting Point (°C) Purity (HPLC) Solubility
Target Compound N/A N/A N/A Likely moderate (hydroxymethyl enhances hydrophilicity)
B6 () 25 163–166 >95% Low (bulky cycloheptyl)
Compound 13 () 93 N/A N/A High (sugar moiety)
B9 () 55 206–209 >95% Low (bromine substituent)

Key Observations :

  • The target compound’s hydroxymethyl group may improve aqueous solubility compared to halogenated or aromatic analogs like B7 or B7.
  • High-yield synthesis (e.g., 93% for Compound 13) suggests that introducing polar groups (e.g., hydroxymethyl) is feasible without compromising efficiency .

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